Methyl 2-chloro-6-(2-methoxyethoxy)pyrimidine-4-carboxylate
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Overview
Description
Methyl 2-chloro-6-(2-methoxyethoxy)pyrimidine-4-carboxylate is a chemical compound with the molecular formula C10H12ClN2O4 It is a pyrimidine derivative, which is a class of organic compounds with a six-membered ring structure containing nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-6-(2-methoxyethoxy)pyrimidine-4-carboxylate typically involves the reaction of 2-chloro-6-(2-methoxyethoxy)pyrimidine-4-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. This process ensures complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-6-(2-methoxyethoxy)pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively, are used for hydrolysis.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the chlorine atom.
Oxidation: Oxidized derivatives with additional oxygen atoms.
Reduction: Reduced derivatives with fewer oxygen atoms.
Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
Methyl 2-chloro-6-(2-methoxyethoxy)pyrimidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-6-(2-methoxyethoxy)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or antiviral activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-6-methoxypyridine-4-carboxylate
- Methyl 2-chloro-6-methylpyridine-4-carboxylate
- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine
Uniqueness
Methyl 2-chloro-6-(2-methoxyethoxy)pyrimidine-4-carboxylate is unique due to the presence of the 2-methoxyethoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H11ClN2O4 |
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Molecular Weight |
246.65 g/mol |
IUPAC Name |
methyl 2-chloro-6-(2-methoxyethoxy)pyrimidine-4-carboxylate |
InChI |
InChI=1S/C9H11ClN2O4/c1-14-3-4-16-7-5-6(8(13)15-2)11-9(10)12-7/h5H,3-4H2,1-2H3 |
InChI Key |
ZIWPBKZYBMREKG-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=NC(=NC(=C1)C(=O)OC)Cl |
Origin of Product |
United States |
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